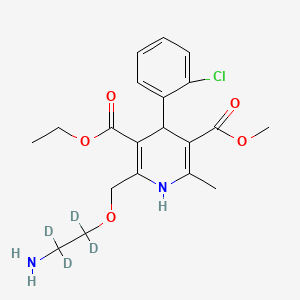
Amlodipina-d4
Descripción general
Descripción
Amlodipine-d4 is an internal standard for the quantification of amlodipine . It is a dihydropyridine L-type calcium channel blocker that selectively inhibits calcium influx in cardiac and vascular smooth muscle . Acting as a vasodilator, amlodipine reduces blood pressure by relaxing the smooth muscle in the arterial wall, decreasing total peripheral resistance .
Molecular Structure Analysis
The molecular formula of Amlodipine-d4 is C20H25ClN2O5 . The IUPAC name is 3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate . The exact mass is 412.1703066 g/mol .Physical And Chemical Properties Analysis
Amlodipine-d4 has a molecular weight of 412.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The topological polar surface area is 99.9 Ų .Aplicaciones Científicas De Investigación
Evaluación del cumplimiento de la medicación durante la terapia antihipertensiva
Amlodipina-d4 se utiliza en la evaluación del cumplimiento de la medicación durante la terapia antihipertensiva . La investigación actual compara la adherencia a la presión arterial objetivo en el hogar y en el hospital entre diferentes grupos de edad, utilizando combinaciones similares de los medicamentos recetados por el médico dentro de la terapia antihipertensiva en curso .
Desarrollo de un método para la determinación de amlodipina y su metabolito
Es muy importante desarrollar un método para la determinación de amlodipina y su metabolito . Esto sería adecuado para aplicaciones clínicas, cuando el resultado se necesita lo más rápido posible .
Estándar interno para la cuantificación de amlodipina
This compound está destinado a ser utilizado como un estándar interno para la cuantificación de amlodipina . Esto se hace mediante GC o LC-MS .
Inhibición de la entrada de calcio en el músculo liso cardíaco y vascular
Amlodipina es un bloqueador de los canales de calcio de tipo L dihidropiridínico que inhibe selectivamente la entrada de calcio en el músculo liso cardíaco y vascular .
Vasodilatación y reducción de la presión arterial
Al actuar como un vasodilatador, la amlodipina reduce la presión arterial al relajar el músculo liso en la pared arterial, disminuyendo la resistencia periférica total .
Regulación de la fluidez de la membrana y la deposición de colesterol
Amlodipina también demuestra acciones independientes del bloqueo de los canales de calcio de tipo L mediante la regulación de la fluidez de la membrana y la deposición de colesterol .
Estimulación de la producción de óxido nítrico
<a
Mecanismo De Acción
Safety and Hazards
Amlodipine-d4 may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause skin, eye, and respiratory tract irritation . Personal protective equipment should be used when handling Amlodipine-d4 .
Relevant Papers The paper “Amlodipine and Landmark Trials: A Review” focuses on evidence from clinical trials in support of amlodipine as a first-line anti-hypertensive agent . Another paper, “Effectiveness of Amlodipine on Blood Pressure Control in Hypertensive” discusses the reduction in blood pressure across the amlodipine-treated groups .
Análisis Bioquímico
Biochemical Properties
Amlodipine-d4, like its parent compound Amlodipine, works by blocking the voltage-dependent L-type calcium channels, thereby inhibiting the initial influx of calcium . This action is primarily exerted on vascular smooth muscle cells, leading to arterial dilation . It also has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .
Cellular Effects
Amlodipine-d4 influences cell function by causing vasodilation and reducing peripheral vascular resistance, which leads to a decrease in blood pressure . It has been shown to have a strong affinity for cell membranes, modulating calcium influx by inhibiting selected membrane calcium channels .
Molecular Mechanism
The molecular mechanism of Amlodipine-d4 involves the inhibition of calcium ion influx across cell membranes. This is achieved by blocking the voltage-dependent L-type calcium channels, which leads to a reduction in peripheral vascular resistance and a decrease in blood pressure .
Temporal Effects in Laboratory Settings
While specific studies on Amlodipine-d4 are limited, Amlodipine has been shown to have excellent efficacy and safety as an antihypertensive agent, with effects observed over time in laboratory settings .
Dosage Effects in Animal Models
In animal models, Amlodipine has been used for the treatment of hypertension. The effective dosage range in dogs is 0.1–0.2 mg/kg, administered orally every 12 hours, or 0.2–0.4 mg/kg, administered orally every 24 hours .
Metabolic Pathways
Amlodipine-d4, like Amlodipine, is extensively metabolised in the liver . There is no significant presystemic or first-pass metabolism, and it is slowly cleared with a terminal elimination half-life of 40 to 50 hours .
Subcellular Localization
Amlodipine, the parent compound, is known to have a strong affinity for cell membranes, suggesting it may localize to these regions within the cell .
Propiedades
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIQEAQVCYTUBX-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670072 | |
| Record name | 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185246-14-3 | |
| Record name | 3-Ethyl 5-methyl 2-({[2-amino(~2~H_4_)ethyl]oxy}methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary application of Amlodipine-d4 in the presented research?
A1: Amlodipine-d4 is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying amlodipine in biological samples like plasma. [, , ] Using a stable isotope-labeled version of the drug allows researchers to accurately measure the concentration of the drug in these complex matrices.
Q2: Why is Amlodipine-d4 preferred over other potential internal standards for amlodipine quantification?
A2: Amlodipine-d4, a deuterated form of amlodipine, closely mimics the chemical behavior of the drug during sample preparation and analysis. This similarity leads to comparable extraction recoveries and ionization efficiencies, improving the accuracy and reliability of amlodipine quantification. [, ]
Q3: Can you elaborate on the analytical methods used in conjunction with Amlodipine-d4 for analyzing amlodipine levels?
A3: The research highlights the use of LC-MS/MS, a highly sensitive and specific technique, for the simultaneous determination of amlodipine and other drugs in biological samples. [, , ] Amlodipine-d4 is added to the samples before extraction, and the mass spectrometer differentiates between amlodipine and its deuterated counterpart based on their mass difference. This allows for the precise quantification of amlodipine even at very low concentrations.
Q4: Could you provide specific examples of how Amlodipine-d4 has been used in pharmacokinetic research?
A4: The research papers describe the successful application of Amlodipine-d4 in pharmacokinetic studies:
- Drug-Drug Interactions: Researchers used Amlodipine-d4 to investigate potential drug-drug interactions between arotinolol and amlodipine in rats. []
- Bioequivalence Studies: Amlodipine-d4 facilitated the assessment of bioequivalence between different formulations of amlodipine and valsartan in humans. []
- Pharmacokinetic Profiling: The method employing Amlodipine-d4 was successfully used to study the pharmacokinetic profile of amlodipine and olmesartan in healthy volunteers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine N-Oxide; N,N-Diethyldibenz[b,d]oxepin-11(6H),a-propylamine N-Oxide](/img/structure/B587024.png)









![1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid](/img/structure/B587046.png)